molecular formula C8H8N2O2S B3433079 3-(2-Thienyl)piperazine-2,5-dione CAS No. 132289-68-0

3-(2-Thienyl)piperazine-2,5-dione

Cat. No. B3433079
CAS RN: 132289-68-0
M. Wt: 196.23 g/mol
InChI Key: JRMRWILUSIZZPU-UHFFFAOYSA-N
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Description

3-(2-Thienyl)piperazine-2,5-dione, also known as TFPD, is a heterocyclic compound that belongs to the class of piperazine derivatives. The piperazine-2,5-dione moiety is a useful scaffold for functionalisation to generate bioactive molecules .


Synthesis Analysis

Synthetic methods for accessing substituted piperazine-2,5-diones involve cyclising dipeptides or building from the already established core . A new four-components post-Ugi transformation process has been studied. It provides an efficient access to biologically active piperazine-2,5-dione derivatives in high yield .


Molecular Structure Analysis

The this compound molecule contains a total of 21 atoms. There are 8 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms and 1 Sulfur atom . It contains total 22 bonds; 14 non-H bonds, 7 multiple bonds, 1 rotatable bond, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 2 secondary amides (aliphatic), and 1 Thiophene .


Chemical Reactions Analysis

The framework of piperazine-2,5-dione derivatives has been constructed by a tandem-decarboxylation of α-keto carboxylic acids promoted by a green catalyst trimethylsilyl trifluoromethane sulfonate (TMSOTf) .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C8H8N2O2S . Its molecular weight is 196.23 g/mol.

Scientific Research Applications

3-(2-Thienyl)piperazine-2,5-dione has been studied extensively for its potential applications in various fields. It has been used in the synthesis of a variety of compounds, including drugs and other biologically active molecules. It has also been used in the development of new materials, such as polymers, for use in a variety of applications. In addition, this compound has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.

Mechanism of Action

Target of Action

It’s known that piperazine-2,5-dione derivatives exhibit anticancer activities , suggesting they may target proteins or pathways involved in cell proliferation and survival.

Mode of Action

It’s synthesized via a post-ugi cascade reaction . The compound’s interaction with its targets likely involves binding to specific proteins or enzymes, altering their function and leading to changes in cellular processes.

Pharmacokinetics

Its predicted density is 1351±006 g/cm3 , which may influence its absorption and distribution in the body.

Result of Action

3-(2-Thienyl)piperazine-2,5-dione has been shown to induce significant growth inhibition of AsPC-1 and SW1990 human pancreatic cancer cell lines . This suggests that the compound’s action results in decreased proliferation of these cancer cells.

Future Directions

The potential applications of 3-(2-Thienyl)piperazine-2,5-dione are vast and still being explored. Some potential future directions for research include further exploration of its potential use as an anti-tumor agent, its potential use as an anti-inflammatory and antioxidant agent, and its potential use as an anti-diabetic agent. In addition, further research is needed to explore the potential use of this compound in the development of new materials, such as polymers, for use in a variety of applications. Finally, further research is needed to explore the potential use of this compound in the treatment of neurological disorders and other diseases.

properties

IUPAC Name

3-thiophen-2-ylpiperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c11-6-4-9-8(12)7(10-6)5-2-1-3-13-5/h1-3,7H,4H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMRWILUSIZZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299206
Record name 3-(2-Thienyl)-2,5-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132289-68-0
Record name 3-(2-Thienyl)-2,5-piperazinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132289-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Thienyl)-2,5-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6.4 g of methyl 2-thienyl-N-(tert.-butoxycarbonylaminoacetyl)aminoacetate and 200 ml of formic acid is stirred at room temperature for 15 h. The volatile fractions are stripped off in vacuo, and the residue is heated to boiling in a mixture of 80 ml of toluene and 300 ml of butanol under reflux for 3 h. The solvents are then removed in a rotary evaporator, and the residue is recrystallized from methanol.
Name
methyl 2-thienyl-N-(tert.-butoxycarbonylaminoacetyl)aminoacetate
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
3-(2-Thienyl)piperazine-2,5-dione

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